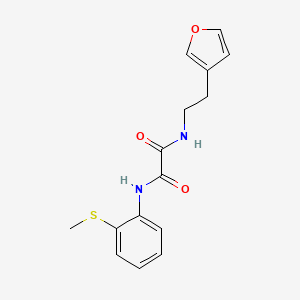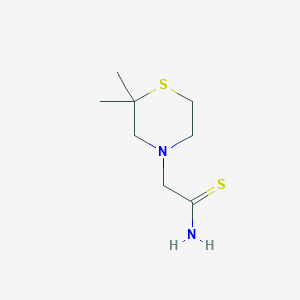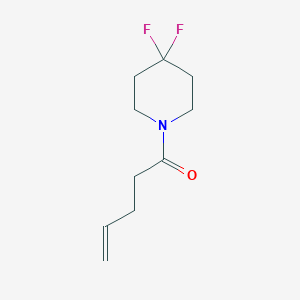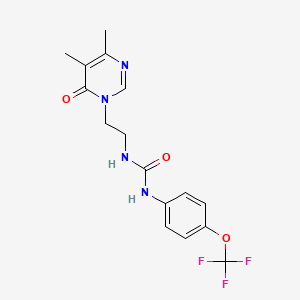
1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea is a synthetic organic compound characterized by its unique structure, containing both a trifluoromethoxy group and a urea moiety linked to a pyrimidine derivative
Vorbereitungsmethoden
The synthesis of 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves a multi-step process:
Synthetic Routes: : The preparation begins with the formation of the pyrimidine derivative The synthesis involves the reaction of appropriate starting materials under controlled conditions
Reaction Conditions:
Industrial Production Methods: : For large-scale production, these reactions may be optimized to improve yield and efficiency, often involving specific catalysts and solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea exhibits several types of reactions:
Types of Reactions: : It can undergo oxidation and reduction reactions due to the presence of various functional groups. Substitution reactions are also common, particularly involving the trifluoromethoxy group.
Common Reagents and Conditions: : Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are often used. Nucleophilic substitution may require bases such as sodium hydroxide.
Major Products: : The major products of these reactions vary depending on the conditions but can include modified pyrimidine derivatives and substituted urea compounds.
Wissenschaftliche Forschungsanwendungen
The compound has garnered attention in scientific research due to its diverse applications:
Chemistry: : It serves as a key intermediate in the synthesis of more complex molecules.
Biology: : Its structural features make it a candidate for biological activity screening.
Medicine: : Researchers are exploring its potential as a pharmaceutical compound, particularly for its possible interactions with specific biological targets.
Industry: : Its stability and reactivity profile make it useful in various industrial processes, including material science and agriculture.
Wirkmechanismus
The mechanism by which 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors, potentially inhibiting their activity.
Pathways: : It may interfere with biological pathways such as signal transduction or metabolic processes, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea stands out due to its unique combination of functional groups:
Similar Compounds: : Other pyrimidine derivatives, trifluoromethoxyphenyl compounds, and urea derivatives.
Uniqueness: : Its specific structure provides a distinctive reactivity profile and potential for diverse applications.
Eigenschaften
IUPAC Name |
1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3/c1-10-11(2)21-9-23(14(10)24)8-7-20-15(25)22-12-3-5-13(6-4-12)26-16(17,18)19/h3-6,9H,7-8H2,1-2H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWVBQGLTWPDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![bis(N-[2-(pyridin-3-yl)ethyl]guanidine), sulfuric acid](/img/structure/B2789308.png)

![N-(4-methoxyphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2789312.png)
![2-[(4-Chlorophenyl)methyl]-4-methoxyquinazoline](/img/structure/B2789313.png)
![2-Chloro-N-[[2-(methoxymethyl)phenyl]methyl]-N-(2-methylpropyl)acetamide](/img/structure/B2789316.png)
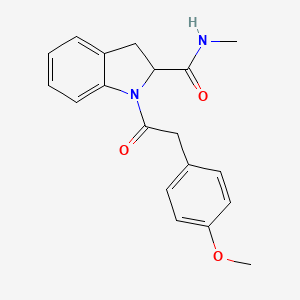
![[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2789319.png)
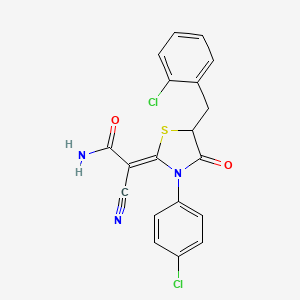
![4-[(Cyclopent-3-en-1-yl)methoxy]pyrazolo[1,5-a]pyrazine](/img/structure/B2789321.png)
